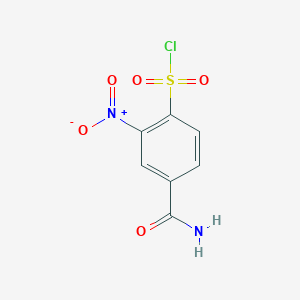
4-(2-hydroxy-2-methylpropyl)benzoic acid
Overview
Description
4-(2-Hydroxy-2-methylpropyl)benzoic acid (4-HMPA) is a carboxylic acid commonly used in organic synthesis. It is an intermediate in the production of various pharmaceuticals, dyes, and other organic compounds. 4-HMPA is also known as 4-hydroxy-2-methylpropylbenzoic acid, 4-hydroxy-2-methylpropyl-3-carboxylic acid, and 4-hydroxy-2-methylpropyl ester. It is a white, odorless, crystalline solid with a melting point of 134-136 °C and a boiling point of 215-216 °C. 4-HMPA is a versatile compound and can be used in a variety of reactions, including condensation, oxidation, and esterification.
Scientific Research Applications
Synthesis and Characterization
- Azobenzoic acids, including compounds structurally similar to 4-(2-hydroxy-2-methylpropyl)benzoic acid, have been synthesized and characterized using various spectroscopic techniques. These studies contribute to understanding their chemical properties and potential applications in fields like dyes and pigments (Baul et al., 2009).
Application in Polymers
- Benzoic acid and its derivatives, such as this compound, are used as dopants for polyaniline. These compounds enhance the properties of the polymer, making it suitable for advanced technologies (Amarnath & Palaniappan, 2005).
Coordination Chemistry and Sensing
- Derivatives of hydroxybenzoic acid are synthesized and used in the development of organometallic compounds. These compounds are characterized for their potential in sensing applications and studying their interaction with biological systems (Ashraf et al., 2017).
Environmental Applications
- Hydroxylated benzoic acids, similar to this compound, have been studied for their degradation using membrane bioreactor technology, demonstrating potential for environmental remediation (Ghoshdastidar & Tong, 2013).
Bioactive Compounds and Drug Delivery
- Compounds structurally related to this compound have been isolated from natural sources and evaluated for their cytotoxic activities, highlighting their significance in the development of new bioactive compounds (Friedrich et al., 2005).
- The interaction of hydroxybenzoic acid derivatives with drug delivery systems like cyclodextrins has been investigated, which is crucial for enhancing the efficacy and stability of pharmaceutical compounds (Dikmen, 2021).
properties
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSQQMSOFOCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)




![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)





![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)